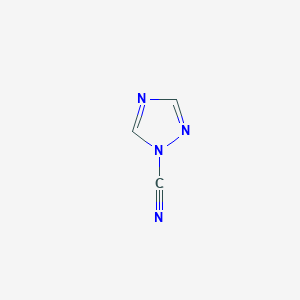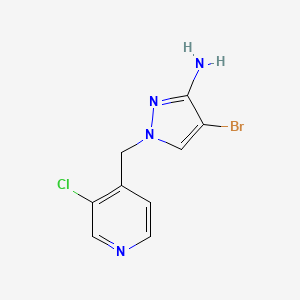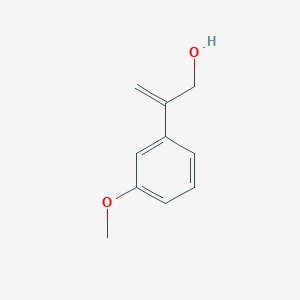
2-(3-Methoxyphenyl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H12O2 It is a derivative of phenylpropene, characterized by the presence of a methoxy group attached to the benzene ring and a hydroxyl group attached to the propenyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with acetaldehyde in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
2-(3-Methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the propenyl chain can be reduced to form the saturated alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).
Major Products
Oxidation: 3-Methoxybenzaldehyde or 3-methoxybenzoic acid
Reduction: 2-(3-Methoxyphenyl)propan-1-ol
Substitution: Various substituted phenylpropenols depending on the nucleophile used
科学的研究の応用
2-(3-Methoxyphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as neurodegenerative disorders.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2-(3-Methoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating the activity of enzymes involved in oxidative stress and inflammation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). Additionally, it may interact with signaling pathways such as the MAPK and STAT3 pathways, which play crucial roles in cellular responses to stress and inflammation .
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)-2-propen-1-ol: Similar structure with a methoxy group at the para position.
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Contains additional methoxy groups and exhibits similar biological activities.
1-(2-Methoxyphenyl)prop-2-yn-1-ol: Similar structure but with a triple bond in the propenyl chain.
Uniqueness
2-(3-Methoxyphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern and the presence of both a methoxy and hydroxyl group. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
2-(3-methoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H12O2/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,11H,1,7H2,2H3 |
InChIキー |
SIYGXFCLVWDSIK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13556170.png)
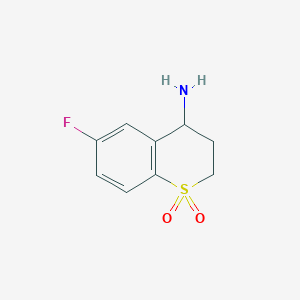
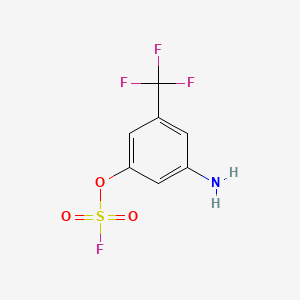
![6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B13556197.png)
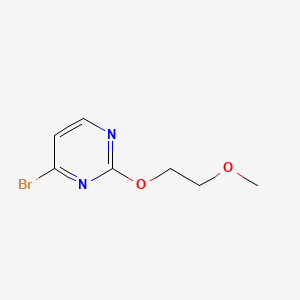
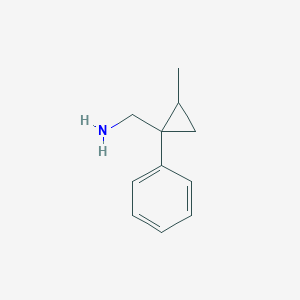
![O-[(2-bromophenyl)methyl]hydroxylamine](/img/structure/B13556208.png)
![3'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13556217.png)
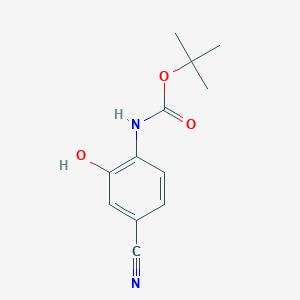
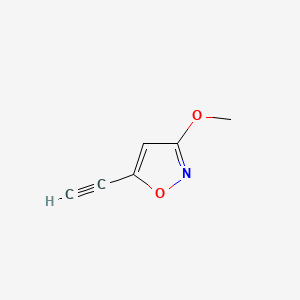
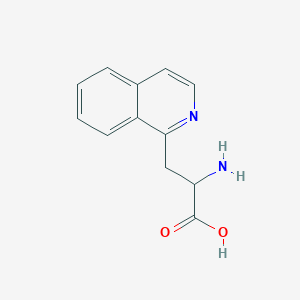
![3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B13556230.png)
